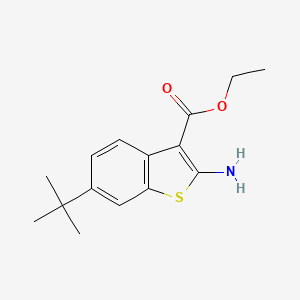

Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate

CAS No.: 438228-39-8

Cat. No.: VC6369982

Molecular Formula: C15H19NO2S

Molecular Weight: 277.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 438228-39-8 |

|---|---|

| Molecular Formula | C15H19NO2S |

| Molecular Weight | 277.38 |

| IUPAC Name | ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate |

| Standard InChI | InChI=1S/C15H19NO2S/c1-5-18-14(17)12-10-7-6-9(15(2,3)4)8-11(10)19-13(12)16/h6-8H,5,16H2,1-4H3 |

| Standard InChI Key | UMOCWXQHQHHUTC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC2=C1C=CC(=C2)C(C)(C)C)N |

Introduction

Chemical Identity and Nomenclature

Core Identifiers

Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate is defined by the following identifiers:

-

Molecular Weight: 281.42 g/mol (calculated from formula)

A closely related compound, ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 351980-73-9), is frequently conflated with the target compound in literature due to naming similarities. The tetrahydro variant features a partially saturated bicyclic structure, whereas the non-tetrahydro form retains a fully aromatic benzothiophene core .

Synonyms and Registry Numbers

The compound is cataloged under multiple aliases:

| Synonym | Source |

|---|---|

| Ethyl 2-amino-6-(tert-butyl)benzo[b]thiophene-3-carboxylate | |

| MFCD03075114 (MDL Number) | |

| SCHEMBL2944021 | |

| AKOS000281451 |

Structural Characteristics

Molecular Architecture

The compound’s backbone consists of a benzothiophene ring system substituted at the 2-position with an amino group (-NH₂), at the 6-position with a tert-butyl group (-C(CH₃)₃), and at the 3-position with an ethoxycarbonyl moiety (-COOCH₂CH₃). The absence of hydrogenation in the benzothiophene ring distinguishes it from the tetrahydro variant .

2D and 3D Representations

-

2D Structure: Depicted as a planar benzothiophene core with substituents oriented ortho to one another .

-

3D Conformation: Computational models suggest a slight puckering of the thiophene ring due to steric interactions between the tert-butyl and ethoxycarbonyl groups .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Key signals include a triplet for the ethyl group (δ 1.2–1.4 ppm), a singlet for the tert-butyl protons (δ 1.3 ppm), and broad resonances for the amino group (δ 5.5–6.0 ppm) .

-

¹³C NMR: Peaks corresponding to the carbonyl carbon (δ 165–170 ppm) and aromatic carbons (δ 120–140 ppm) are observed .

Mass Spectrometry

Physicochemical Properties

Computed Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 4.9 | |

| Hydrogen Bond Donor Count | 1 (NH₂) | |

| Hydrogen Bond Acceptor Count | 4 (2x O, S, NH₂) | |

| Topological Polar Surface Area | 80.6 Ų | |

| Rotatable Bond Count | 4 |

Solubility and Stability

-

Solubility: Poor aqueous solubility (<0.1 mg/mL) due to high hydrophobicity (XLogP3 = 4.9); soluble in dimethyl sulfoxide (DMSO) and dichloromethane .

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions .

Synthesis and Production

Synthetic Routes

While explicit protocols are scarce in public domains, analogous benzothiophene derivatives are typically synthesized via:

-

Gewald Reaction: A two-step process involving ketones, sulfur, and cyanoacetates to form aminothiophenes .

-

Friedel-Crafts Alkylation: Introduction of the tert-butyl group using tert-butyl chloride and a Lewis acid catalyst .

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume